molecular formula C18H13N3S B5550190 6-(benzylthio)-2,3'-bipyridine-5-carbonitrile

6-(benzylthio)-2,3'-bipyridine-5-carbonitrile

Cat. No. B5550190
M. Wt: 303.4 g/mol
InChI Key: BLQRRGBKMZQIPR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-(benzylthio)-2,3'-bipyridine-5-carbonitrile involves complex chemical reactions. Karabasanagouda, Adhikari, and Parameshwarappa (2009) discussed the synthesis of similar bipyridine-5-carbonitriles, emphasizing the use of thiophenol and aromatic aldehydes in the process (Karabasanagouda, Adhikari, & Parameshwarappa, 2009). Similarly, Heravi and Farnazalsadat (2011) described the synthesis of arylthio-bipyridine carbonitriles using ultrasound irradiation, highlighting an efficient and environmentally friendly method (Heravi & Farnazalsadat, 2011).

Molecular Structure Analysis

The molecular structure of bipyridine carbonitriles, including 6-(benzylthio)-2,3'-bipyridine-5-carbonitrile, is complex. The structure of similar compounds has been elucidated using techniques like X-ray diffraction and spectroscopic analysis, as discussed by Jukić et al. (2010) and Zhang (2013) (Jukić et al., 2010), (Zhang, 2013).

Chemical Reactions and Properties

Bipyridine carbonitriles participate in various chemical reactions, forming complex structures. The work by Heravi and Farnazalsadat (2011) and Al-Refai et al. (2019) provide insights into the reactivity and potential applications of these compounds in synthesizing other chemicals (Heravi & Farnazalsadat, 2011), (Al‐Refai et al., 2019).

Scientific Research Applications

Electrosynthesis and Organic Synthesis

Research has demonstrated the versatility of compounds similar to "6-(benzylthio)-2,3'-bipyridine-5-carbonitrile" in organic synthesis. For example, the electrolysis of benzylthiocyanate and related compounds in acetonitrile at platinum electrodes yields pyridine derivatives as major products, highlighting an electrosynthetic approach to synthesizing complex organic structures (Batanero et al., 2002).

Anticancer Activities

Compounds structurally related to "6-(benzylthio)-2,3'-bipyridine-5-carbonitrile" have been investigated for their potential anticancer activities. A study on the synthesis and reactions of certain pyridine derivatives revealed that these compounds exhibit promising anticancer activities, which were evaluated against various cancer cell lines (Abdel-fattah et al., 2009).

Antibacterial and Antifungal Screening

New bipyridine-carbonitriles carrying the 4-hydroxyphenylthio moiety were synthesized and subjected to in vitro antibacterial and antifungal screening. Some of these compounds showed promising activity, indicating their potential as antimicrobial agents (Karabasanagouda et al., 2009).

Study of Solvation Effects

The solvation effects on phenyl-2-thioxo-dihydropyridine-3-carbonitrile derivatives were studied through theoretical and experimental approaches. This research provides insights into the electronic structure of these compounds and their nonlinear optical properties, as well as the effect of different substitutions and solvent polarity on their properties (Abdel-Latif et al., 2020).

Synthesis of Functionalized Derivatives

Research has focused on the facile synthesis of functionalized pyrimido[4,5-b]quinoline derivatives, showcasing the versatility of pyridine-carbonitriles in synthesizing complex heterocyclic compounds. These synthesized compounds were evaluated for their antimicrobial activity, further illustrating the biological relevance of such molecules (Elkholy & Morsy, 2006).

properties

IUPAC Name

2-benzylsulfanyl-6-pyridin-3-ylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3S/c19-11-15-8-9-17(16-7-4-10-20-12-16)21-18(15)22-13-14-5-2-1-3-6-14/h1-10,12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLQRRGBKMZQIPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(C=CC(=N2)C3=CN=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Benzylthio)-2,3'-bipyridine-5-carbonitrile

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